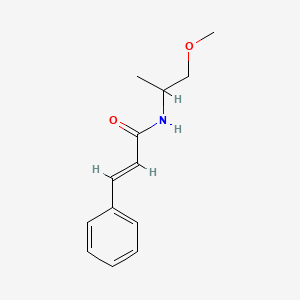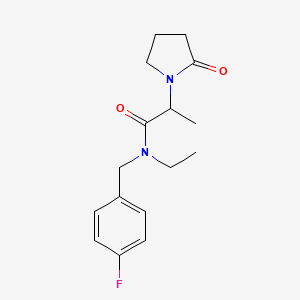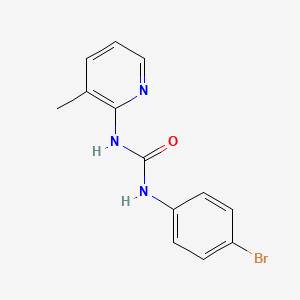
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes. For example, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation. By inhibiting these enzymes, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide may alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its potential to modulate the immune system and enhance the activity of immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood. Therefore, caution should be taken when using N-(2-methoxy-1-methylethyl)-3-phenylacrylamide in lab experiments, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, including its potential applications in drug development, material science, and cancer therapy. One promising area of research is the development of novel N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based compounds with improved pharmacological properties, such as increased potency and selectivity. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based polymers could be further optimized for use in electronic and optical devices. Finally, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide could be investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be achieved through several methods, including the reaction of 2-methoxy-1-methylethylamine with phenylacryloyl chloride in the presence of a base or the reaction of 2-methoxy-1-methylethylamine with cinnamoyl chloride in the presence of a base. These methods have been optimized to produce high yields of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide with minimal byproducts.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its anticancer, anti-inflammatory, and antifungal properties. Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can inhibit the growth of cancer cells and reduce inflammation by targeting specific molecular pathways. In drug development, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a building block to synthesize novel compounds with improved pharmacological properties. In material science, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
Propiedades
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(10-16-2)14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFIFMGDIRRDW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)
![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)



![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)